5-Fluoro-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
5-Fluoro-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C6H4FN3 and its molecular weight is 137.117. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biomedical Applications : Pyrazolo[3,4-b]pyridines, including 5-Fluoro-1H-pyrazolo[3,4-B]pyridine, have diverse biomedical applications. These compounds can exist in two tautomeric forms (1H- and 2H-isomers) and have been synthesized using various methods from preformed pyrazole or pyridine. They are used in a wide range of biomedical applications due to their versatile structural features (Donaire-Arias et al., 2022).
Antimicrobial and Antitumor Activities : A study explored the synthesis of pyrazolo[3,4-b]pyridine derivatives and their antimicrobial and antitumor activities. These compounds exhibited significant antibacterial and antifungal activities against various microorganisms and showed promising antitumor activity against liver cell lines (El-Borai et al., 2012).
Development of Fluorescent Probes : A fluorophore based on pyrazolo[1,5-a]pyridine, which is structurally related to this compound, was developed for sensing sulfite in dry white wine. This probe demonstrated high sensitivity, selectivity, and a fast response, showcasing the potential of pyrazolo[3,4-b]pyridine derivatives in sensing applications (Ma et al., 2021).
Cyclin-Dependent Kinase Inhibition : Research has shown that 1H-pyrazolo[3,4-b]pyridine compounds, like this compound, are effective inhibitors of cyclin-dependent kinases, which are crucial in cell cycle regulation. These compounds could have potential applications in cancer therapy (Misra et al., 2003).
Synthesis of Heterocycles : The synthesis of this compound and related compounds has been explored for the development of various heterocyclic structures, which are significant in pharmaceutical and material science applications. Techniques such as cyclocondensation have been used to synthesize these compounds, highlighting their chemical versatility (Emelina et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to target polo-like kinase 4 (plk4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication .
Mode of Action
It’s known that the compound undergoes n-1 benzylation, a process confirmed by 1h and 13c nmr spectroscopy, mass spectrometry, and single-crystal x-ray crystallography .
Biochemical Pathways
A related compound, 1h-pyrazolo[3,4-b]pyridines, has been synthesized from both a preformed pyrazole or pyridine .
Result of Action
Related compounds have shown strong fluorescence which can be distinguished by our eyes readily in dmso or under uv light (360 nm) .
Properties
IUPAC Name |
5-fluoro-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOJSDJMLDYOIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.